molecular formula C11H6BrF2NO B8602748 5-Bromo-2-(3,4-difluorophenoxy)pyridine

5-Bromo-2-(3,4-difluorophenoxy)pyridine

Cat. No. B8602748
M. Wt: 286.07 g/mol
InChI Key: FMPOLFNNQMPMCP-UHFFFAOYSA-N
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Patent
US09273054B2

Procedure details

To a solution of 5-bromo-2-fluoropyridine (19 g, 108 mmol) and 3,4-difluorophenol (14.05 g, 108 mmol) in dimethyl sulfoxide (DMSO) (150 mL) was added potassium carbonate (26.9 g, 194 mmol). The reaction mixture was stirred at 80° C. for 2 hr, then H2O (200 ml) and EtOAc (200 ml) were added. The organic layer was separated, and then concentrated under reduced pressure. The crude product was purified by a silica gel chromatography eluting with Hex/EtOAc (10:1) to provide 5-bromo-2-(3,4-difluorophenoxy)pyridine (19 g, 55.4%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
14.05 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[N:6][CH:7]=1.[F:9][C:10]1[CH:11]=[C:12]([OH:17])[CH:13]=[CH:14][C:15]=1[F:16].C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:17][C:12]2[CH:13]=[CH:14][C:15]([F:16])=[C:10]([F:9])[CH:11]=2)=[N:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Quantity
14.05 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
26.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by a silica gel chromatography
WASH
Type
WASH
Details
eluting with Hex/EtOAc (10:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OC1=CC(=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 55.4%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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